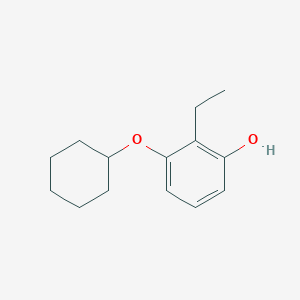
3-Acetyl-5-dimethylaminoethylaminomethyl-7-hydroxycoumarin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Acetyl-5-dimethylaminoethylaminomethyl-7-hydroxycoumarin is a synthetic organic compound belonging to the coumarin family. Coumarins are known for their diverse biological activities and applications in various fields such as medicine, biology, and industry. This particular compound is characterized by its unique structure, which includes an acetyl group, a dimethylaminoethylaminomethyl group, and a hydroxy group attached to the coumarin core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Acetyl-5-dimethylaminoethylaminomethyl-7-hydroxycoumarin typically involves the following steps:
Starting Materials: The synthesis begins with 7-hydroxycoumarin as the core structure.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pH, and reaction time, as well as using catalysts to enhance the reaction rate.
Chemical Reactions Analysis
Types of Reactions
3-Acetyl-5-dimethylaminoethylaminomethyl-7-hydroxycoumarin undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The acetyl group can be reduced to an alcohol.
Substitution: The dimethylaminoethylaminomethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of 3-acetyl-5-dimethylaminoethylaminomethyl-7-ketocoumarin.
Reduction: Formation of 3-hydroxyethyl-5-dimethylaminoethylaminomethyl-7-hydroxycoumarin.
Substitution: Formation of various substituted coumarin derivatives depending on the nucleophile used.
Scientific Research Applications
3-Acetyl-5-dimethylaminoethylaminomethyl-7-hydroxycoumarin has several scientific research applications:
Chemistry: Used as a fluorescent probe due to its unique photophysical properties.
Biology: Employed in the study of enzyme activities and cellular processes.
Medicine: Investigated for its potential anti-inflammatory and antimicrobial properties.
Industry: Utilized in the development of dyes, optical brighteners, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-Acetyl-5-dimethylaminoethylaminomethyl-7-hydroxycoumarin involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, modulating their activity.
Pathways Involved: It can influence signaling pathways related to inflammation, oxidative stress, and cellular metabolism.
Comparison with Similar Compounds
Similar Compounds
7-Hydroxycoumarin: Lacks the acetyl and dimethylaminoethylaminomethyl groups.
3-Acetyl-7-hydroxycoumarin: Lacks the dimethylaminoethylaminomethyl group.
5-Dimethylaminoethylaminomethyl-7-hydroxycoumarin: Lacks the acetyl group.
Uniqueness
3-Acetyl-5-dimethylaminoethylaminomethyl-7-hydroxycoumarin is unique due to the presence of both the acetyl and dimethylaminoethylaminomethyl groups, which confer distinct chemical and biological properties. These modifications enhance its solubility, stability, and interaction with biological targets, making it a valuable compound for various applications.
Properties
Molecular Formula |
C16H20N2O4 |
|---|---|
Molecular Weight |
304.34 g/mol |
IUPAC Name |
3-acetyl-5-[[2-(dimethylamino)ethylamino]methyl]-7-hydroxychromen-2-one |
InChI |
InChI=1S/C16H20N2O4/c1-10(19)13-8-14-11(9-17-4-5-18(2)3)6-12(20)7-15(14)22-16(13)21/h6-8,17,20H,4-5,9H2,1-3H3 |
InChI Key |
KSNIUKILFXDASU-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC2=C(C=C(C=C2OC1=O)O)CNCCN(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



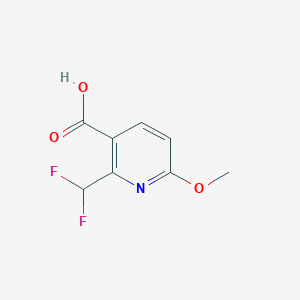

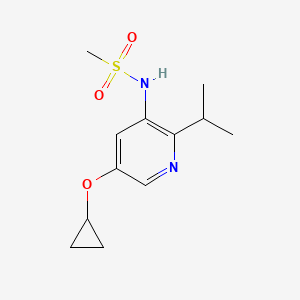




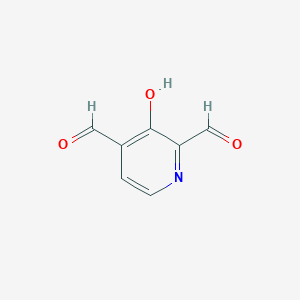
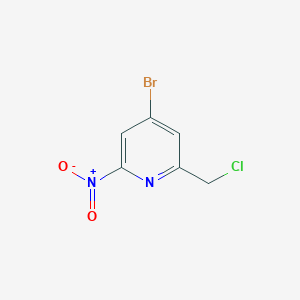
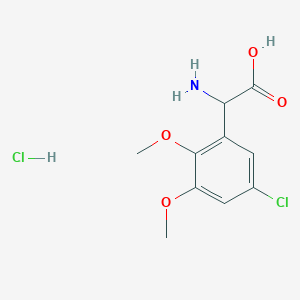
![Tert-butyl-[9-[tert-butyl(dimethyl)silyl]oxy-2,6,10-trimethyl-11-(2-methyl-1,3-thiazol-4-yl)undeca-6,10-dienoxy]-dimethylsilane](/img/structure/B14849996.png)

